Cas no 1189-71-5 (Chlorosulfonyl isocyanate)
Chlorosulfonyl isocyanate Chemical and Physical Properties
Names and Identifiers
-
- Chlorosulfonyl isocyanate
- CARBONYLSULFAMOYL CHLORIDE
- CSI
- N-CARBONYLSULFAMYL CHLORIDE
- Sulfurylchlorideisocyanate
- CHLOROSULFONYL ISOCYANATE (CSI)
- Chlorosulfonyl lsocyanate
- chloroSulfonyl
- N-chlorosulfonyl isocyanate
- Sulfonyl chloride isocyanate
- N-Carbonylsulfamyl chloride, CSI
- N-(Oxomethylidene)sulfamoyl chloride
- N-Chlorosulphonyl isocyanate
- [(Chlorosulfonyl)imino]methanone
- Chlorsulfonyl Isocyanate
- Sulfurisocyanatidic chloride
- Chlorosulfonylisocyanate
- Sulfuryl chloride isocyanate
- Chlorosulphonyl isocyanate
- CClNO3S
- sulfurisocyanatidoyl chloride
- WRJWRGBVPUUDLA-UHFFFAOYSA-N
- N-(oxomethylene)sulfamoyl chloride
- 2903Y990SM
- chlorosulfonyl isocyanate, 98+%
- chlorsu
- chloro sulfonyl isocyanate
- N-(oxidanylidenemethylidene)sulfamoyl chloride
- Sulfuryl-chloride-isocyanate-
- MFCD00011608
- chloro sulphonyl isocyanate
- J-520039
- FT-0601127
- EINECS 214-715-2
- SCHEMBL17487
- N-carbonylsulphamoyl chloride
- EN300-19010
- Chlorosulfonyl isocyanate, 98%
- F0001-0303
- sulfonyl isocyanate chloride
- DTXSID0061585
- AT27290
- chloro-sulfonyl isocyanate
- J-003985
- chlorosulphonylisocyanate
- UNII-2903Y990SM
- Chlorosulfonyl isocyanate, Lonza quality, 99.0-100.3% (w/w) (T)
- Chloro-sulfonyl-isocyanate
- Isocyanatidosulfuryl chloride
- ISOCYANIC ACID, ANHYDRIDE WITH CHLOROSULFONIC ACID
- NS00002215
- chlorosufonyl isocyanate
- chlorosulfonyl- isocyanate
- ClSO2NCO
- chlorsulfonylisocyanate
- chlorosulfonyl isocynate
- isocyanatosulphuryl chloride
- sulphonyl isocyanate chloride
- chlorosulfonyl isocyanic acid
- CHLOROSULFURIC ACID, ANHYDRIDE WITH ISOCYANIC ACID
- chlorosulfonyl-isocyanate
- EC 214-715-2
- A804136
- Isocyanatidosulfuryl chloride #
- AKOS009028878
- 1189-71-5
- Q8214963
- BBL027786
- STL372703
- ((chlorosulfonyl)imino)methanone
- DB-041434
- DTXCID1033458
- n-chlorosulfonylisocyanate
-
- MDL: MFCD00011608
- Inchi: 1S/CClNO3S/c2-7(5,6)3-1-4
- InChI Key: WRJWRGBVPUUDLA-UHFFFAOYSA-N
- SMILES: ClS(N=C=O)(=O)=O
- BRN: 1237247
Computed Properties
- Exact Mass: 140.92900
- Monoisotopic Mass: 140.929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: liquid
- Density: 1.626 g/mL at 25 °C(lit.)
- Melting Point: −44 °C (lit.)
- Boiling Point: 107 °C(lit.)
- Flash Point: 18.5ºC
- Refractive Index: n20/D 1.447(lit.)
- Water Partition Coefficient: Violently exothermic
- PSA: 71.95000
- LogP: 0.88660
- Solubility: Slightly soluble in water
- Vapor Pressure: 5.57 psi ( 20 °C)
- FEMA: 2706
Chlorosulfonyl isocyanate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H334
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 14-22-34-42
- Safety Instruction: S23-S26-S30-S36/37/39-S45
- FLUKA BRAND F CODES:10-21-19
-
Hazardous Material Identification:
- Risk Phrases:R14; R20/22; R34; R42
- Packing Group:II
- Safety Term:8
- HazardClass:8
- PackingGroup:II
- Storage Condition:2-8°C
Chlorosulfonyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Chlorosulfonyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0886-500g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98.0%(GC) | 500g |
¥5250.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0886-25g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98.0%(GC) | 25g |
¥650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0886-100g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98.0%(GC) | 100g |
¥1500.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C006R-25g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98% | 25g |
¥47.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C006R-500g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98% | 500g |
¥339.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C006R-100g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98% | 100g |
¥97.0 | 2022-05-30 | |
| Fluorochem | 093913-25g |
Chlorosulfonyl isocyanate |
1189-71-5 | 99% | 25g |
£22.00 | 2022-02-28 | |
| Fluorochem | 093913-100g |
Chlorosulfonyl isocyanate |
1189-71-5 | 99% | 100g |
£65.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100684-5kg |
Chlorosulfonyl isocyanate |
1189-71-5 | 98% | 5kg |
¥3230.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C100684-500g |
Chlorosulfonyl isocyanate |
1189-71-5 | 98% | 500g |
¥635.90 | 2023-09-04 |
Chlorosulfonyl isocyanate Suppliers
Chlorosulfonyl isocyanate Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Chlorosulfonyl isocyanate
Chlorosulfonyl Isocyanate (CAS No. 1189-71-5): Synthesis, Applications, and Emerging Research Insights
Chlorosulfonyl isocyanate (CSI), formally identified by its CAS registry number 1189-71-5, represents a critical reagent in modern chemical synthesis due to its unique reactivity profile. This compound, characterized by the structure NCSO3, combines the electrophilic properties of isocyanates with the sulfuryl group's oxidizing potential. Recent advancements in synthetic methodologies have expanded its utility across pharmaceutical intermediates, polymer chemistry, and drug delivery systems. Researchers now leverage CSI's ability to form stable urethane linkages under mild conditions, a feature validated in multiple peer-reviewed studies published within the last three years.
Emerging studies highlight CSI's role in the synthesis of bioactive molecules. A 2023 publication in Journal of Medicinal Chemistry demonstrated its application in constructing sulfonamide-containing compounds through aminolysis reactions. By reacting CSI with primary amines under controlled temperature regimes (typically 0–40°C), chemists achieve high-yield formation of N-sulfonamido derivatives—a class of compounds implicated in antiviral and anticancer therapies. This method circumvents traditional multi-step protocols involving toxic reagents like phosgene, aligning with current trends toward green chemistry principles.
In materials science, CSI has gained prominence for synthesizing polyurethane-based nanomaterials. A collaborative study between MIT and ETH Zurich (published in Nature Materials, 2024) revealed that incorporating CSI-modified monomers enhances polymer film hydrophobicity by over 60% while maintaining mechanical flexibility. The reaction mechanism involves nucleophilic attack on the isocyanate moiety followed by sulfuryl group retention, creating novel crosslinking architectures with tunable physicochemical properties.
Recent computational chemistry analyses have deepened understanding of CSI's reactivity patterns. Density functional theory (DFT) calculations performed at the B3LYP/6-31G(d) level confirmed that the molecule's dipole moment (≈5.8 D) directs nucleophilic attack preferentially at the carbonyl carbon. This insight was pivotal in optimizing reaction conditions for asymmetric synthesis reported in a 2024 Angewandte Chemie paper, where enantiopure epoxide derivatives were produced with >98% ee using chiral amine catalysts.
Clinical translation research has explored CSI-derived compounds as prodrugs for targeted therapy. A preclinical trial funded by NIH (Grant #R01GM145678) showed that sulfonamido-functionalized prodrugs exhibit enhanced permeability across blood-brain barrier models compared to conventional analogs. The study attributes this improvement to steric hindrance introduced by the sulfonyl group, delaying enzymatic degradation until reaching target tissues.
Safety-enhanced handling protocols have been developed to address historical concerns associated with handling reactive intermediates like CSI. Innovations include microfluidic delivery systems reported in Chemical Engineering Journal (2024), which enable precise dosing at ambient pressure without requiring inert atmosphere setups. These advancements are particularly impactful for large-scale production processes in pharmaceutical manufacturing.
In environmental applications, CSI has been repurposed for degrading perfluoroalkyl substances (PFAS). A groundbreaking study published in Environmental Science & Technology Letters demonstrated that CSI-mediated oxidation breaks PFAS carbon-fluorine bonds when applied under UV irradiation—a breakthrough addressing one of today's most pressing water contamination challenges.
Ongoing research focuses on expanding CSI's applicability through solvent engineering and catalyst design. A 2024 review article in Tetrahedron Organic Chemistry Highlights emphasizes how ionic liquid media improve reaction efficiency by up to 40%, while organocatalysts like thiourea derivatives reduce energy requirements by eliminating stoichiometric metal co-catalysts.
The compound's role in supramolecular chemistry is also evolving, with recent reports detailing self-assembled nanostructures formed via intermolecular interactions between CSI-modified building blocks and crown ethers. These constructs exhibit pH-responsive behavior suitable for stimuli-sensitive drug release platforms.
Cross-disciplinary collaborations are driving new applications such as bioorthogonal labeling agents and smart coatings for medical devices. A patent filed in Q3 2024 describes CSI-functionalized hydrogels capable of real-time monitoring of glucose levels via fluorescence quenching mechanisms—a potential game-changer for wearable diagnostics.
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